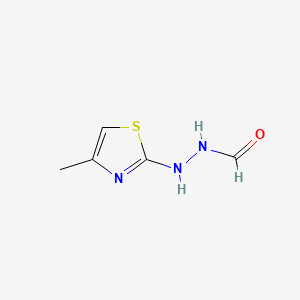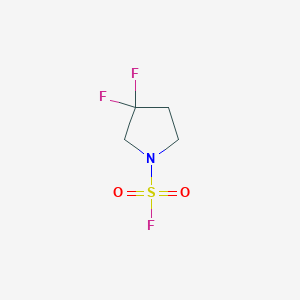
2,6-Dinitro-4-nonylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dinitro-4-nonylphenol: is an organic compound with the molecular formula C15H22N2O5 . It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by nitro groups, and the hydrogen atom at position 4 is replaced by a nonyl group. This compound is known for its applications in various fields, including chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-4-nonylphenol typically involves the nitration of 4-nonylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The general reaction scheme is as follows:
[ \text{4-Nonylphenol} + 2 \text{HNO}_3 \rightarrow \text{this compound} + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors with precise control over reaction conditions. The process includes the following steps:
Mixing: 4-Nonylphenol is mixed with a nitrating agent (a mixture of nitric acid and sulfuric acid).
Reaction: The mixture is maintained at a controlled temperature to ensure complete nitration.
Separation: The reaction mixture is then cooled, and the product is separated from the reaction mixture by filtration or extraction.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dinitro-4-nonylphenol undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, such as acyl chlorides or alkyl halides, to form esters or ethers.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.
Substitution: Acyl chlorides or alkyl halides, base (e.g., pyridine), organic solvents (e.g., dichloromethane).
Major Products:
Reduction: 2,6-Diamino-4-nonylphenol.
Substitution: Esters or ethers of this compound.
Applications De Recherche Scientifique
2,6-Dinitro-4-nonylphenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dinitro-4-nonylphenol involves its interaction with biological molecules, particularly enzymes and proteins. The nitro groups on the benzene ring can participate in redox reactions, leading to the formation of reactive intermediates that can modify the activity of enzymes. Additionally, the nonyl group provides hydrophobic interactions that can influence the binding affinity of the compound to its molecular targets .
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenol: Similar structure but with nitro groups at positions 2 and 4.
2,6-Dinitrophenol: Lacks the nonyl group, making it less hydrophobic.
4-Nonylphenol: Lacks the nitro groups, making it less reactive in redox reactions.
Uniqueness: 2,6-Dinitro-4-nonylphenol is unique due to the presence of both nitro groups and a nonyl group, which confer distinct chemical and physical properties. The combination of these functional groups allows for specific interactions with biological molecules and makes it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
4097-34-1 |
|---|---|
Formule moléculaire |
C15H22N2O5 |
Poids moléculaire |
310.35 g/mol |
Nom IUPAC |
2,6-dinitro-4-nonylphenol |
InChI |
InChI=1S/C15H22N2O5/c1-2-3-4-5-6-7-8-9-12-10-13(16(19)20)15(18)14(11-12)17(21)22/h10-11,18H,2-9H2,1H3 |
Clé InChI |
JWXOAOUZIHUGMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate](/img/structure/B13732428.png)

![2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride](/img/structure/B13732432.png)
amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13732437.png)





![(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13732475.png)
![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)

![4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine](/img/structure/B13732495.png)
